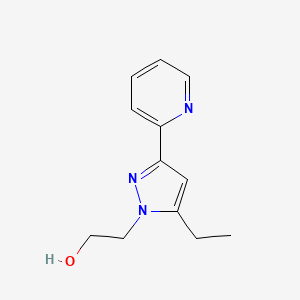

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-10-9-12(14-15(10)7-8-16)11-5-3-4-6-13-11/h3-6,9,16H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXRBMQZTPASFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Pyrazole Ring : Substituted at the 5-position with an ethyl group and at the 3-position with a pyridine ring.

- Hydroxymethyl Group : Attached to the pyrazole nitrogen, enhancing its chemical reactivity and solubility.

The unique structural features suggest a potential for diverse biological activities, making it a candidate for various applications in drug development and material science.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of multiple cancer cell lines, including:

- Lung Cancer

- Colorectal Cancer

- Breast Cancer (MDA-MB-231)

Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have demonstrated selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation. In experimental models, compounds similar to this compound showed promising results in reducing edema and other inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar pyrazole derivatives have been reported to exhibit activity against various bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.

- Receptor Binding : Interactions with cellular receptors can modulate signaling pathways crucial for cell survival and proliferation.

The presence of both the pyrazole and pyridine rings facilitates binding through hydrogen bonding and π–π stacking interactions, enhancing its affinity for biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Pyridin-2-yl)-1H-pyrazole | Lacks ethyl substitution | Antimicrobial |

| 4-Ethylpyrazole | Ethyl at different position | Anti-inflammatory |

| 5-Methylpyrazole | Methyl instead of ethyl | Neuroprotective |

This table illustrates how variations in structure can influence biological activity, highlighting the importance of specific substitutions on pharmacological efficacy .

Case Studies

A recent study synthesized several pyrazole derivatives, including those structurally related to this compound. These compounds were evaluated for their anticancer properties against various cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vivo using carrageenan-induced paw edema models. The results showed significant reductions in swelling compared to control groups, indicating effective anti-inflammatory properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with a pyrazole moiety exhibit significant antimicrobial properties. 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has been studied for its efficacy against various bacterial strains. In a study conducted by researchers at a pharmaceutical institute, the compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound's structural similarity to known anticancer agents has led to investigations into its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells, likely through the activation of caspase pathways. This finding positions the compound as a candidate for further development in cancer therapeutics .

Agricultural Science

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. In trials conducted on agricultural crops, formulations containing this compound exhibited effective pest control without significant phytotoxicity. This dual action makes it an attractive option for sustainable agriculture practices .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents assessed the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, suggesting its viability as an alternative treatment option in infectious diseases .

Case Study 2: Agricultural Application

In agricultural research, a field trial was conducted to evaluate the effectiveness of this compound as a biopesticide. The results showed a significant reduction in pest populations on treated crops compared to untreated controls, with an average pest reduction rate of 75%. This study supports the compound's potential role in integrated pest management strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.